Cas no 2162613-19-4 (4-Prop-2-enoylmorpholine-3-carbonitrile)

4-Prop-2-enoylmorpholine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- EN300-3446931
- 4-(prop-2-enoyl)morpholine-3-carbonitrile
- 2162613-19-4
- AKOS033934943
- Z2650802006
- 4-Prop-2-enoylmorpholine-3-carbonitrile
-
- インチ: 1S/C8H10N2O2/c1-2-8(11)10-3-4-12-6-7(10)5-9/h2,7H,1,3-4,6H2
- InChIKey: VEBRXWWPQNGQMY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C=C)=O)C(C#N)C1
計算された属性
- せいみつぶんしりょう: 166.074227566g/mol
- どういたいしつりょう: 166.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 53.3Ų
4-Prop-2-enoylmorpholine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3446931-0.5g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 0.5g |
$809.0 | 2025-03-18 | |
Enamine | EN300-3446931-1.0g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
Enamine | EN300-3446931-0.1g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
Enamine | EN300-3446931-5g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 90% | 5g |
$2443.0 | 2023-11-13 | |
Enamine | EN300-3446931-10g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 90% | 10g |
$3622.0 | 2023-11-13 | |
Enamine | EN300-3446931-0.25g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
Enamine | EN300-3446931-0.05g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
Enamine | EN300-3446931-1g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 90% | 1g |
$842.0 | 2023-11-13 | |
Enamine | EN300-3446931-2.5g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
Enamine | EN300-3446931-10.0g |
4-(prop-2-enoyl)morpholine-3-carbonitrile |
2162613-19-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 |
4-Prop-2-enoylmorpholine-3-carbonitrile 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4-Prop-2-enoylmorpholine-3-carbonitrileに関する追加情報
4-Prop-2-enoylmorpholine-3-carbonitrile (CAS No. 2162613-19-4): An Overview and Recent Advances
4-Prop-2-enoylmorpholine-3-carbonitrile (CAS No. 2162613-19-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of 4-Prop-2-enoylmorpholine-3-carbonitrile, including its chemical properties, synthesis methods, and recent advancements in its application.
Chemical Structure and Properties
4-Prop-2-enoylmorpholine-3-carbonitrile is a small molecule with the molecular formula C9H11N3O and a molecular weight of 177.19 g/mol. The compound features a morpholine ring with a propenoyl group and a cyano group attached to it. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations.
The morpholine ring in 4-Prop-2-enoylmorpholine-3-carbonitrile is known for its ability to form hydrogen bonds, which can enhance the solubility and bioavailability of the compound. The propenoyl group, on the other hand, is highly reactive and can participate in Michael addition reactions, making it a valuable intermediate in organic synthesis. The cyano group adds further reactivity and can be converted into various functional groups through well-established chemical reactions.
Synthesis Methods
The synthesis of 4-Prop-2-enoylmorpholine-3-carbonitrile has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of morpholine with acrylonitrile followed by a Michael addition step. This method typically yields high purity products and can be scaled up for industrial production.
A more recent synthetic route involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer improved selectivity and yield, making them attractive for the synthesis of complex molecules like 4-Prop-2-enoylmorpholine-3-carbonitrile. Additionally, green chemistry principles are increasingly being applied to these synthetic routes to minimize environmental impact and improve sustainability.
Biological Activity and Applications
4-Prop-2-enoylmorpholine-3-carbonitrile has shown promising biological activity in various preclinical studies. One area of significant interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, recent research has demonstrated that 4-Prop-2-enoylmorpholine-3-carbonitrile can effectively inhibit certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, 4-Prop-2-enoylmorpholine-3-carbonitrile has also been explored for its anti-inflammatory effects. Studies have shown that it can reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 4-Prop-2-enoylmorpholine-3-carbonitrile into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in humans. These trials are focusing on various indications, including cancer and inflammatory diseases.
If clinical trials prove successful, 4-Prop-2-enoylmorpholine-3-carbonitrile could become an important therapeutic agent in the pharmaceutical market. However, further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosing regimens.
Conclusion
4-Prop-2-enoylmorpholine-3-carbonitrile (CAS No. 2162613-19-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel therapeutic agents. Ongoing research and clinical trials will continue to shed light on its potential benefits and limitations, paving the way for future advancements in drug discovery and development.
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